molecular formula C7H9N3O4 B6302759 1-Allyl-1H-1,2,4-triazole oxalate CAS No. 2199982-46-0

1-Allyl-1H-1,2,4-triazole oxalate

Cat. No. B6302759
CAS RN: 2199982-46-0
M. Wt: 199.16 g/mol
InChI Key: WSJLVYVHIGQKPQ-UHFFFAOYSA-N
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Description

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, a heterocyclic compound containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Allyl-1H-1,2,4-triazole oxalate, often involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis process typically involves a series of reactions, including the use of strong Lewis acid catalysts .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra can characterize the presence of specific groups, while the 1 H-NMR spectrum can provide information about the 1,2,4-triazole ring .


Chemical Reactions Analysis

1,2,4-triazole derivatives, including 1-Allyl-1H-1,2,4-triazole oxalate, have been evaluated for their cytotoxic activities against human cancer cell lines . The compounds have shown promising cytotoxic activity, indicating their potential use in cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are often determined using various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of specific groups .

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

1,2,4-Triazole compounds, including “1-Allyl-1h-1,2,4-triazole oxalate”, are significant heterocycles that exhibit broad biological activities . They have been found to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A large number of drugs with a triazole structure have been developed and proven, such as ketoconazole and fluconazole .

Agrochemistry

Compounds containing triazole have an important application value in agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Material Chemistry

In the field of material chemistry, triazole compounds are also widely used . Their unique structure and properties make them suitable for various applications .

Anticancer Agents

1,2,4-Triazole derivatives have shown promising potential as anticancer agents . For example, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Agents

New 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with MIC lower than that of the ampicillin and chloramphenicol .

Sensor Technology

Heterocyclic Schiff bases, including 1,2,4-triazole derivatives, find promising potential applications as sensors (optical and electrical) .

Organic Reactions

These compounds also serve as intermediates in organic reactions , facilitating the synthesis of a wide range of other compounds.

Antifungal/Anti-Oomycete Activities

A series of novel 1,2,4-triazole derivatives containing carboxamide fragments have shown antifungal activities against seven kinds of phytopathogenic fungi/oomycete .

Mechanism of Action

Target of Action

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activity . The primary targets of this compound are the MurB enzyme of E. coli and CYP51 of C. albicans . These enzymes play crucial roles in the survival and growth of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The probable mechanism of antibacterial activity involves the inhibition of the MurB enzyme of E. coli, while CYP51 of C. albicans is involved in the mechanism of antifungal activity . This inhibition disrupts the normal functioning of these organisms, leading to their eventual death.

Biochemical Pathways

The inhibition of the MurB enzyme disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening of the cell wall and eventually, cell lysis . On the other hand, the inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and leakage of cellular contents, resulting in cell death .

Pharmacokinetics

It is worth mentioning that none of the tested compounds violated lipinski’s rule of five , which suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Allyl-1H-1,2,4-triazole oxalate is the death of the targeted organisms. The compound has demonstrated antibacterial activity with minimum inhibitory concentration (MIC) lower than that of ampicillin and chloramphenicol . It also showed potent antifungal activity, being more effective than reference drugs ketoconazole and bifonazole .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on normal cell lines. Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

oxalic acid;1-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H2O4/c1-2-3-8-5-6-4-7-8;3-1(4)2(5)6/h2,4-5H,1,3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJLVYVHIGQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC=N1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1h-1,2,4-triazole oxalate

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